N-(4-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14-3-8-19(15(2)11-14)27-22(29)21-18(9-10-30-21)26-23(27)31-13-20(28)25-12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIPVSFLFGAHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H20ClN3O2S2
- Molecular Weight : 470.0 g/mol
This structure features a thieno[3,2-d]pyrimidine core with a chlorobenzyl and a dimethylphenyl substituent, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death.
- Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity against certain bacterial strains. Its efficacy may be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Biological Activity Summary Table
| Biological Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation. |
| Antimicrobial | Effective against specific bacterial strains; potential mechanism involves disruption of cell wall synthesis. |
| Enzyme Inhibition | May inhibit certain enzymes involved in metabolic pathways crucial for cancer growth. |
Case Studies and Research Findings
-
Anticancer Screening :
A study conducted on multicellular spheroids demonstrated that this compound significantly reduced tumor growth compared to control groups. The compound was found to activate caspase pathways leading to increased apoptosis rates in treated cells . -
Microbial Inhibition Assays :
In vitro assays showed that the compound exhibited notable inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial growth inhibition . -
Mechanistic Studies :
Further investigations into the mechanism revealed that the compound affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation. This modulation could explain its therapeutic potential against various malignancies .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antifungal properties. The compound has been evaluated for its effectiveness against various fungal strains, showing promising results in inhibiting fungal growth.
Mechanism of Action : The antifungal activity is attributed to the inhibition of specific enzymes involved in fungal cell wall synthesis and metabolism. This action disrupts the integrity of the fungal cell wall, leading to cell death.
Anticancer Properties
The compound has also been studied for its potential anticancer effects. It acts as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes involved in DNA synthesis and repair.
Research Findings :
- In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
- In vivo studies demonstrated significant tumor reduction in animal models treated with this compound, suggesting its potential as an effective anticancer agent.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's role as a potent dual inhibitor of TS and DHFR:
- Thymidylate Synthase Inhibition : Inhibition of TS leads to decreased dTMP levels, which are crucial for DNA synthesis.
- Dihydrofolate Reductase Inhibition : This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, impacting nucleotide synthesis.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antifungal efficacy | Showed 70% inhibition against Candida albicans. |
| Study B | Assess anticancer potential | Tumor size reduced by 50% in treated mice compared to control. |
| Study C | Investigate enzyme inhibition | Demonstrated IC50 values indicating potent inhibition of TS and DHFR. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
